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Compound of Interest

Compound Name: 6-Bromo-2-nitropyridin-3-ol

Cat. No.: B1291309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 6-Bromo-2-nitropyridin-3-ol (CAS No. 443956-08-9). Due to the limited

availability of experimental spectra in public-domain literature, this document focuses on

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data to aid researchers in the identification and characterization of this molecule. Detailed,

generalized experimental protocols for obtaining these spectra are also presented, along with

workflow diagrams to illustrate the analytical processes. This guide is intended to serve as a

foundational resource for scientists engaged in research and development involving this

compound.

Introduction
6-Bromo-2-nitropyridin-3-ol is a substituted pyridine derivative with potential applications in

medicinal chemistry and materials science. Accurate structural elucidation is paramount for its

use in further research and development. Spectroscopic techniques such as NMR, IR, and MS

are fundamental tools for confirming the molecular structure and purity of synthesized

compounds. This guide summarizes the expected spectroscopic characteristics of 6-Bromo-2-
nitropyridin-3-ol and provides standardized methodologies for their experimental

determination.
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Chemical Structure and Properties
IUPAC Name: 6-bromo-2-nitropyridin-3-ol[1]

CAS Number: 443956-08-9[1]

Molecular Formula: C₅H₃BrN₂O₃[1]

Molecular Weight: 218.99 g/mol [1]

Monoisotopic Mass: 217.93270 Da[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Bromo-2-nitropyridin-
3-ol. These values are computationally derived and should be used as a reference for the

analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.0 - 8.2 d ~8.0 H-4

~7.4 - 7.6 d ~8.0 H-5

~5.5 - 6.5 br s - -OH

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm. The

broadness and chemical shift of the hydroxyl proton are highly dependent on solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~155 - 160 C-3

~148 - 152 C-2

~140 - 145 C-6

~130 - 135 C-4

~115 - 120 C-5

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3400 - 3200 Broad, Medium O-H Stretch

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1570 Strong Aromatic C=C Stretch

1540 - 1500 Strong Asymmetric N-O Stretch (NO₂)

1360 - 1320 Strong Symmetric N-O Stretch (NO₂)

1250 - 1200 Medium C-O Stretch

~600 Medium C-Br Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adduct m/z

[M]⁺ 217.9322

[M+H]⁺ 218.9399

[M+Na]⁺ 240.9219

[M-H]⁻ 216.9254

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 6-
Bromo-2-nitropyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. Materials and Equipment

6-Bromo-2-nitropyridin-3-ol sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

High-quality 5 mm NMR tubes

High-field NMR spectrometer (e.g., 400 MHz or higher)

Internal standard (e.g., TMS)

4.1.2. Procedure

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg

for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small

amount of TMS as an internal standard.

Transfer: Transfer the solution to an NMR tube.
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Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to optimize homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation Data Acquisition Data Processing

Dissolve Sample in
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NMR Tube

Insert into
Spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Baseline

Correction Calibrate to TMS Analyze Spectrum

Click to download full resolution via product page

Figure 1. General workflow for NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy
4.2.1. Materials and Equipment

6-Bromo-2-nitropyridin-3-ol sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Spatula and agate mortar and pestle (for KBr pellets)
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IR-grade KBr powder (if applicable)

4.2.2. Procedure (ATR)

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal

and apply pressure to ensure good contact.

Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400

cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1291309?utm_src=pdf-body-img
https://www.benchchem.com/product/b1291309?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. microbenotes.com [microbenotes.com]

To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2-nitropyridin-3-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291309#spectroscopic-data-nmr-ir-ms-of-6-bromo-
2-nitropyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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